![molecular formula C17H24N2O2 B11840650 tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the diazaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has been investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, such as ketohexokinase inhibitors for diabetes and obesity treatment .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as a ketohexokinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can help manage conditions like diabetes and obesity by regulating fructose metabolism.
Comparison with Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Comparison: While these compounds share a similar spiro structure, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the phenyl group at the 8-position. This structural difference can significantly impact its chemical reactivity and biological activity, making it a valuable compound for specific applications .
Biological Activity
Tert-butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article focuses on its biological activity, including its interactions with various biological targets, synthetic routes, and relevant case studies.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.4 g/mol
- Structure : Characterized by a diazaspiro framework with a tert-butyl and phenyl group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and biological targets. Its potential applications include:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : It has been investigated as a potential inhibitor of ketohexokinase (KHK), which is relevant in diabetes and obesity treatments.
- Cancer Research : The compound's structure allows it to interact with proteins involved in cancer pathways, suggesting possible applications in oncology.
Case Studies
- Antitubercular Activity : A study explored the synthesis of compounds derived from the diazaspiro[3.4]octane core, revealing that some analogs exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis . This highlights the potential of spirocyclic compounds in treating tuberculosis.
- KHK Inhibitors : Research indicated that this compound could serve as a starting point for synthesizing KHK inhibitors, which may help manage blood sugar levels in diabetic patients .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that allow for the generation of various analogs with modified biological activities:
- Starting Materials : The synthesis often begins with readily available diazaspiro[3.4]octane derivatives.
- Functionalization : Key steps include the introduction of the tert-butyl group and phenyl substituents via nucleophilic substitutions or coupling reactions.
- Final Product Isolation : The final products are purified using techniques such as column chromatography.
Interaction Studies
Interaction studies have revealed that this compound interacts with various biological targets, including:
Biological Target | Interaction Type | Potential Impact |
---|---|---|
Ketohexokinase | Inhibition | Diabetes management |
Rho-associated kinase (ROCK) | Inhibition | Cancer therapy |
Nicotinamide phosphoribosyltransferase (NAMPT) | Inhibition | Metabolic disorders |
These interactions are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-17(12-19)10-18-9-14(17)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 |
InChI Key |
FSPWIGRITQAGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2C3=CC=CC=C3 |
Origin of Product |
United States |
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